Phosphoric acid;1,2,3-triaminoguanidine
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Overview
Description
Phosphoric acid; 1,2,3-triaminoguanidine is a compound with the molecular formula CH₈N₆The compound is characterized by the presence of three amino groups attached to a guanidine core, making it a versatile building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Triaminoguanidine can be synthesized through the conversion of guanidinium salts with hydrazine hydrate. The reaction typically involves the deprotonation of guanidinium salts to form the triaminoguanidine base .
Industrial Production Methods: Industrial production methods for 1,2,3-triaminoguanidine often involve the use of hydrazine hydrate and guanidinium salts under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Triaminoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The amino groups in 1,2,3-triaminoguanidine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various nitrogen-containing compounds, such as triazoles, tetrazoles, and tetrazines .
Scientific Research Applications
1,2,3-Triaminoguanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex nitrogen-containing compounds.
Biology: The compound’s high nitrogen content makes it useful in the study of nitrogen metabolism and related biological processes.
Mechanism of Action
The mechanism of action of 1,2,3-triaminoguanidine involves its ability to form stable complexes with various molecular targets. The amino groups in the compound can interact with different functional groups, leading to the formation of stable coordination compounds. These interactions can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Guanidine: Similar in structure but lacks the additional amino groups.
Aminoguanidine: Contains fewer amino groups compared to 1,2,3-triaminoguanidine.
Hydrazine: A simpler nitrogen-containing compound with different reactivity.
Uniqueness: 1,2,3-Triaminoguanidine is unique due to its high nitrogen content and the presence of three amino groups, which provide multiple sites for chemical reactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
93673-49-5 |
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Molecular Formula |
CH11N6O4P |
Molecular Weight |
202.11 g/mol |
IUPAC Name |
phosphoric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.H3O4P/c2-5-1(6-3)7-4;1-5(2,3)4/h2-4H2,(H2,5,6,7);(H3,1,2,3,4) |
InChI Key |
LHGUEJXYRRXUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(NN)NN.OP(=O)(O)O |
Origin of Product |
United States |
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